molecular formula C7H17ClN2O B2440630 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride CAS No. 110570-37-1

3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride

Cat. No.: B2440630
CAS No.: 110570-37-1
M. Wt: 180.68
InChI Key: ZCJKJJQMCWSWGZ-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride is a chemical compound with a variety of applications in different fields. It is known for its unique chemical structure and properties, which make it useful in both industrial and research settings.

Preparation Methods

The synthesis of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the final product . Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, halogens, and acids. For example, it can be converted to dimethylaminopropyl-3-chloride, a powerful alkylating agent . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds . This process involves the formation of an activated ester intermediate, which then reacts with the amine to form the desired product.

Comparison with Similar Compounds

3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride is unique in its chemical structure and properties. Similar compounds include N,N-dimethylaminopropylamine and N,N-dimethyl enaminones . These compounds share some structural similarities but differ in their reactivity and applications. For example, N,N-dimethylaminopropylamine is commonly used in the production of surfactants, while N,N-dimethyl enaminones are used as building blocks for heterocyclic compounds .

Properties

IUPAC Name

3-(dimethylamino)-N,N-dimethylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-8(2)6-5-7(10)9(3)4;/h5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYNSHKSIICUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110570-37-1
Record name 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride
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